2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide
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Overview
Description
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide: is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol. This compound is part of the benzoimidazole class, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide typically involves the following steps:
Formation of 2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylamine: : This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Chloroacetylation: : The resulting amine is then treated with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group, forming the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Reduced analogs of the compound.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to understand its interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: : It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide is similar to other benzoimidazole derivatives, such as 2-aminobenzimidazole and 5-nitrobenzimidazole . its unique chloroacetyl group distinguishes it from these compounds, providing different chemical and biological properties.
List of Similar Compounds
2-aminobenzimidazole
5-nitrobenzimidazole
2-hydroxybenzimidazole
5-methylbenzimidazole
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further modification make it an exciting area of research.
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Properties
IUPAC Name |
2-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6/h1-3H,4H2,(H,11,14)(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABDJTSSZGWKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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